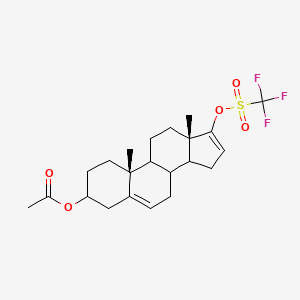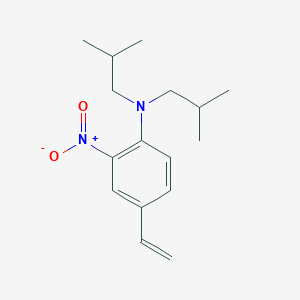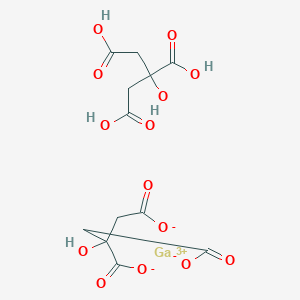![molecular formula C38H33BO2 B14800016 2-(4-(10-([1,1'-Biphenyl]-4-yl)anthracen-9-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14800016.png)
2-(4-(10-([1,1'-Biphenyl]-4-yl)anthracen-9-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 2-(4-(10-([1,1’-Biphenyl]-4-yl)anthracen-9-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves a multi-step process. One common method includes the Suzuki coupling reaction, where 9-bromo-anthracene derivatives react with arylboronic acids in the presence of a palladium catalyst . The reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and bases such as potassium carbonate (K2CO3) under an inert atmosphere . Industrial production methods may scale up this process, optimizing reaction conditions to improve yield and purity.
Analyse Des Réactions Chimiques
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of anthraquinone derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst, converting it into dihydroanthracene derivatives.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where substituents like nitro groups (NO2) or halogens (Cl, Br) are introduced using reagents such as nitric acid (HNO3) or halogenating agents
Applications De Recherche Scientifique
2-(4-(10-([1,1’-Biphenyl]-4-yl)anthracen-9-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications:
Organic Electronics: It is used as a host material in OLEDs, contributing to efficient and stable blue light emission.
Photon Upconversion: The compound is employed in triplet–triplet annihilation photon upconversion systems, enhancing the efficiency of light-harvesting devices.
Fluorescent Probes: Due to its strong fluorescence properties, it is utilized in biological imaging and as a fluorescent probe in various biochemical assays.
Mécanisme D'action
The mechanism of action of this compound in OLEDs involves its role as a host material that facilitates the transport of electrons and holes, leading to efficient recombination and light emission. The molecular structure allows for balanced charge transport, reducing energy loss and enhancing device performance . In photon upconversion systems, the compound acts as an annihilator, absorbing low-energy photons and re-emitting them as higher-energy photons through triplet–triplet annihilation .
Comparaison Avec Des Composés Similaires
Compared to other anthracene derivatives, 2-(4-(10-([1,1’-Biphenyl]-4-yl)anthracen-9-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exhibits unique properties such as higher thermal stability and better charge transport capabilities . Similar compounds include:
9,10-Diphenylanthracene: Known for its high fluorescence quantum yield and use in OLEDs.
Anthracene-9-carboxylic acid: Utilized in the synthesis of various dyes and as a precursor in organic synthesis.
9,10-Dimethylanthracene: Employed in triplet–triplet annihilation upconversion systems due to its efficient energy transfer properties.
Propriétés
Formule moléculaire |
C38H33BO2 |
|---|---|
Poids moléculaire |
532.5 g/mol |
Nom IUPAC |
4,4,5,5-tetramethyl-2-[4-[10-(4-phenylphenyl)anthracen-9-yl]phenyl]-1,3,2-dioxaborolane |
InChI |
InChI=1S/C38H33BO2/c1-37(2)38(3,4)41-39(40-37)30-24-22-29(23-25-30)36-33-16-10-8-14-31(33)35(32-15-9-11-17-34(32)36)28-20-18-27(19-21-28)26-12-6-5-7-13-26/h5-25H,1-4H3 |
Clé InChI |
JTRZZNBWLWWIFS-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=C4C=CC=CC4=C(C5=CC=CC=C53)C6=CC=C(C=C6)C7=CC=CC=C7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 4-oxo-4-{[2-(propan-2-ylcarbamoyl)phenyl]amino}butanoate](/img/structure/B14799935.png)
![Carbamic acid, N-[2-[[[3-(4-hydroxyphenyl)-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-yl]methyl]methylamino]ethyl]-N-methyl-, 1,1-dimethylethyl ester](/img/structure/B14799938.png)
![2-(6-Aminopurin-9-yl)-4-[tert-butyl(dimethyl)silyl]oxy-5-(hydroxymethyl)oxolan-3-ol](/img/structure/B14799944.png)
![Phosphonic acid, [[2-(1H-benzotriazol-1-yl)-2-(2-quinolinyl)-1,3-propanediyl]bis[4,1-phenylene(difluoromethylene)]]bis-](/img/structure/B14799953.png)

![3-Benzyl-6-(bromomethyl)-3-azabicyclo[3.2.0]heptane-2,4-dione](/img/structure/B14799963.png)

![6-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid;cyclohexanamine;hydrate](/img/structure/B14799977.png)
![Tert-butyl [2-(3-morpholinyl)ethyl]carbamate hydrochloride](/img/structure/B14799997.png)
![[2-[2-Bis(3,5-ditert-butyl-4-methoxyphenyl)phosphanyl-4,6-dimethylphenyl]-3,5-dimethylphenyl]-bis(3,5-ditert-butyl-4-methoxyphenyl)phosphane](/img/structure/B14800001.png)
![1-Piperazinecarboxylic acid, 4-[[3-(8-oxa-3-azabicyclo[3.2.1]oct-3-yl)-4-(trifluoromethyl)phenyl]methyl]-, 2,2,2-trifluoro-1-(trifluoromethyl)ethyl ester](/img/structure/B14800013.png)

![calcium;19,21-dihydroxy-22-[(5S)-5-[(5S)-5-(1-hydroxyethyl)-5-methyloxolan-2-yl]-5-methyloxolan-2-yl]-4,6,8,12,14,18,20-heptamethyl-11-oxido-9-oxodocosa-10,16-dienoate](/img/structure/B14800018.png)

